1H-Purine-1,6-diamine

Description

Contextualization within Purine (B94841) Chemistry and Biochemistry

Purines are fundamental nitrogen-containing heterocyclic aromatic compounds, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. thoughtco.comwikipedia.org This core structure is the foundation for a wide array of naturally occurring and synthetic molecules that are indispensable to life. thoughtco.comportlandpress.com In the realm of biochemistry, the most prominent purines are adenine (B156593) and guanine (B1146940), which serve as the building blocks for the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). thoughtco.combritannica.com Beyond their role in genetics, purines are integral components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and various coenzymes. fiveable.mechemenu.com

The metabolic pathways for synthesizing and breaking down purines are crucial for cellular function. fiveable.me Organisms across all domains of life have the capacity for de novo purine biosynthesis, underscoring their essentiality. wikipedia.org The catabolism of purines in humans culminates in the formation of uric acid. fiveable.me

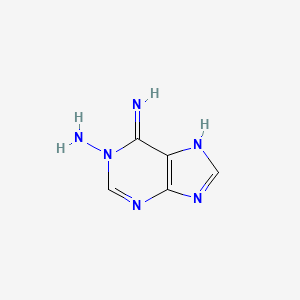

1H-Purine-1,6-diamine, as a diaminopurine, is a structural analog of the canonical purine bases. Its chemical structure, featuring amino groups at the 1 and 6 positions of the purine ring, distinguishes it from the more common 2,6-diaminopurine (B158960). This specific arrangement of functional groups imparts distinct chemical properties and potential for unique molecular interactions, making it a subject of interest in medicinal chemistry and molecular biology research. ontosight.ai

Historical Perspectives in Purine Research

The journey into understanding purines began in the late 18th and 19th centuries. In 1776, uric acid was the first purine derivative to be isolated. britannica.com This was followed by the discovery of xanthine (B1682287) in 1817. britannica.com The term "purine" (from "pure urine") was coined by the German chemist Emil Fischer in 1884, who also achieved the first synthesis of purine itself in 1898, starting from uric acid. wikipedia.org The identification of adenine and guanine as components of nucleic acids in 1891 was a landmark discovery that connected purine chemistry to the field of genetics. britannica.com

A significant leap in understanding the biological roles of purines came with Geoffrey Burnstock's "purinergic theory" in the 1960s and 1970s. unimi.itresearchgate.net This theory, initially met with skepticism, proposed that nucleotides like ATP could act as signaling molecules outside of cells. unimi.itresearchgate.net The eventual validation of this hypothesis, aided by advancements in molecular biology in the 1990s, revolutionized the understanding of cell-to-cell communication. unimi.itresearchgate.net This led to the establishment of the "Purine Club" to foster research in this burgeoning field. unimi.it

The abiotic synthesis of purines, such as adenine from ammonium (B1175870) cyanide, has also been a significant area of research, particularly in the context of the origins of life. nih.gov

Structural and Isomeric Considerations of Diaminopurines

The structure of diaminopurines is subject to isomerism, a phenomenon where compounds share the same molecular formula but have different arrangements of atoms. This has profound implications for their chemical and biological properties.

Positional Isomerism in Diaminopurines (e.g., 1,6-diamine vs. 2,6-diamine)

Positional isomerism arises from the different possible locations of substituent groups on the purine ring. doubtnut.comunacademy.com In the case of diaminopurines, the two amino groups can be attached to various carbon atoms of the purine core. This compound and 1H-Purine-2,6-diamine are prominent examples of positional isomers.

| Interactive Data Table: Comparison of Diaminopurine Positional Isomers | |

| Compound | This compound |

| CAS Number | 52826-86-5 chemtik.com |

| Molecular Formula | C5H6N6 chemtik.com |

| Amino Group Positions | 1 and 6 |

| Synonyms | Not extensively documented |

| Compound | 1H-Purine-2,6-diamine |

| CAS Number | 1904-98-9 cymitquimica.com |

| Molecular Formula | C5H6N6 cymitquimica.com |

| Amino Group Positions | 2 and 6 |

| Synonyms | 2-Aminoadenine cymitquimica.com |

The differing placement of the amino groups in these isomers leads to distinct electronic distributions and hydrogen bonding capabilities, which in turn affects their interactions with other molecules, such as enzymes and receptors. ontosight.ai For instance, 2,6-diaminopurine is a known nucleobase analog that can be incorporated into DNA and RNA. cymitquimica.com

Tautomeric Forms and Their Equilibrium

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Purines, including this compound, can exist in several tautomeric forms due to the presence of multiple nitrogen atoms in the heterocyclic rings. wikipedia.org The position of the hydrogen atom on the nitrogen atoms of the purine ring can vary, leading to different tautomers such as the 7H and 9H forms. wikipedia.orgcompchemday.org

The equilibrium between these tautomeric forms can be influenced by various factors, including the solvent environment. chemrxiv.org For example, studies on 2,6-diaminopurine have shown that both 7H and 9H tautomers can exist, and their relative stability is affected by solvation. compchemday.orgrsc.org The presence of different tautomers is significant because each form can exhibit unique photochemical and photophysical properties. chemrxiv.org For instance, the excited-state dynamics and relaxation pathways can differ substantially between the 7H and 9H tautomers of 2,6-diaminopurine. chemrxiv.org

Structure

3D Structure

Properties

CAS No. |

72621-40-0 |

|---|---|

Molecular Formula |

C5H6N6 |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

6-imino-7H-purin-1-amine |

InChI |

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)10-2-11(4)7/h1-2,6H,7H2,(H,8,9) |

InChI Key |

QXPHGVOUTKFVCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=N)N(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1h Purine 1,6 Diamine and Its Analogs

De Novo Synthesis Approaches of the Purine (B94841) Ring System

The de novo synthesis of purines is a cornerstone of organic and medicinal chemistry, providing access to a vast array of biologically important molecules. nih.gov These methods build the purine's fused imidazole (B134444) and pyrimidine (B1678525) rings from basic molecular building blocks. nih.gov

Ring-Closure Reactions from Pyrimidine Precursors

The Traube synthesis is a classic and widely utilized method for constructing purines from pyrimidine precursors. thieme-connect.de This approach involves the annulation of an imidazole ring onto a substituted pyrimidine. The synthesis of 1H-Purine-1,6-diamine, also known as 2,6-diaminopurine (B158960), typically starts from a tetrasubstituted pyrimidine, such as pyrimidine-2,4,5,6-tetraamine. thieme-connect.de

The cyclization of the pyrimidine precursor is often achieved using a one-carbon cyclizing reagent. thieme-connect.de A common reagent for this transformation is formic acid, which, upon heating, facilitates the closure of the imidazole ring. thieme-connect.de The reaction can also be carried out with other reagents like diethoxymethyl acetate (B1210297). thieme-connect.de For instance, heating pyrimidine-2,4,5,6-tetramine in trifluoroacetic acid followed by heating the residue can yield 8-(trifluoromethyl)purine-2,6-diamine. thieme-connect.de

The general scheme for this synthesis is as follows:

| Starting Pyrimidine | Cyclizing Reagent | Resulting Purine |

|---|---|---|

| Pyrimidine-2,4,5,6-tetraamine | Formic Acid | 1H-Purine-2,6-diamine |

| Pyrimidine-2,4,5,6-tetraamine | Trifluoroacetic Acid | 8-(Trifluoromethyl)purine-2,6-diamine thieme-connect.de |

| 5-(Pentanoylamino)pyrimidine-4,6-diamine | Heat (internal cyclization) | 8-Butyladenine thieme-connect.de |

Ring-Closure Reactions from Imidazole Precursors

An alternative de novo approach involves constructing the pyrimidine ring onto a pre-existing imidazole scaffold. thieme-connect.de This method often starts with a substituted imidazole, such as 4-aminoimidazole-5-carbonitrile or 4-aminoimidazole-5-carboxamide. These imidazole derivatives can then be cyclized with appropriate reagents to form the purine ring system.

For example, 4-amino-1H-imidazole-5-carbaldehyde oximes, which can be prepared from 4-nitroimidazole (B12731), serve as versatile intermediates. yu.edu.jo Condensation of the amino group in these oximes with orthoesters leads to the formation of iminoethers. A subsequent cyclocondensation with ammonia (B1221849) can then yield the purine ring system. yu.edu.jo This strategy allows for the synthesis of 7-substituted purines directly from imidazole precursors. mdpi.com

The vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool in this context, enabling the introduction of various substituents onto the imidazole ring prior to cyclization. yu.edu.jomdpi.com

| Imidazole Precursor | Cyclization Strategy | Key Features |

|---|---|---|

| 4-Aminoimidazole-5-carbonitrile | Reaction with a one-carbon source (e.g., formamide) | Builds the pyrimidine ring onto the imidazole. |

| 4-Amino-1H-imidazole-5-carbaldehyde oximes | Condensation with orthoesters followed by cyclization with ammonia | Leads to the formation of 7-substituted purines. yu.edu.jo |

Prebiotic Synthesis Pathways of Purine Nucleobases and Nucleosides

Research into the origins of life has spurred investigations into the prebiotic synthesis of purines. These studies explore plausible chemical pathways that could have led to the formation of purine nucleobases on early Earth. One prominent hypothesis suggests the formation of purines from formamide (B127407) (HCONH2). researchgate.net In the presence of catalysts like CaCO3 and various inorganic oxides, formamide can yield purine, adenine (B156593), and other pyrimidine derivatives. researchgate.net

Another proposed prebiotic route involves the reaction of cyanamide (B42294) and cyanoacetylene. acs.org These molecules, thought to be present in the prebiotic environment, can react to form the building blocks of purines. acs.org Furthermore, adenine is considered a relatively stable pentamer of hydrogen cyanide (HCN), suggesting a direct pathway from this simple precursor. nih.gov

The direct coupling of free nucleobases, such as diaminopurine, with phosphorylated carbohydrates represents a plausible step in the formation of the first nucleotides. nih.govpnas.org These reactions can be stereoselective, yielding only the β-anomer of the nucleotides, which is the form found in biological systems. nih.govpnas.org

Synthesis by Substituent Modification on the Purine Core

This approach begins with a pre-formed purine ring, such as 2,6-dichloropurine (B15474), and introduces the desired functional groups through various chemical reactions. This is a highly versatile method for creating a diverse range of purine analogs.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for modifying the purine core. Halogenated purines, particularly 2,6-dichloropurine, are common starting materials due to the reactivity of the chloro groups. arkat-usa.org The chlorine atoms at the C2 and C6 positions can be sequentially displaced by nucleophiles, such as amines.

The substitution at the C6 position is generally more facile than at the C2 position. arkat-usa.org This differential reactivity allows for selective functionalization. For instance, reaction of 2,6-dichloropurine with an amine at a lower temperature will typically result in substitution at the C6 position. A subsequent reaction with a different amine at a higher temperature or under microwave irradiation can then introduce a substituent at the C2 position. arkat-usa.orgmdpi.com

A variety of amines can be used as nucleophiles, leading to a wide array of N6- and N2-substituted purine-2,6-diamines. arkat-usa.orgmdpi.com

| Starting Purine | Nucleophile | Reaction Conditions | Product |

|---|---|---|---|

| 2,6-Dichloropurine | Propanolamine | n-BuOH, 70°C | 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine arkat-usa.org |

| 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine | Aromatic Amine | n-BuOH, 120°C | N6-(3-hydroxypropyl)-N2-(aryl)-9H-purine-2,6-diamine arkat-usa.org |

| 2,6-Dichloropurine | Benzylamine | DIPEA, 1-BuOH, 110°C | N-Benzyl-2-chloro-9H-purin-6-amine mdpi.com |

Alkylation Strategies

Alkylation reactions introduce alkyl groups onto the nitrogen atoms of the purine ring. The alkylation of 2,6-diaminopurine can occur at various positions, most commonly at the N9 and N7 positions of the purine ring, as well as on the exocyclic amino groups. mdpi.comontosight.ai

Amination Reactions

Amination reactions are a fundamental strategy for the introduction of amino groups onto the purine scaffold, typically by nucleophilic substitution of a leaving group, such as a halogen. The stepwise reaction of aliphatic amines with 2,6-dichloropurine is a common approach for producing N2,6-dialkyl derivatives of 2,6-diaminopurine. researchgate.net In this process, the first substitution occurs selectively at the C6 position, followed by substitution at the C2 position. researchgate.net

However, the direct amination of 2-amino-6-chloropurine (B14584) with aqueous ammonia can be challenging. researchgate.net An alternative and successful route involves the use of 2-amino-6-methylthiopurine as a precursor. researchgate.net Another powerful method is the palladium-catalyzed amination of halopurine nucleosides. Efficient conversions of 6-bromo- and 6-chloropurine (B14466) nucleosides with various aryl amines have been achieved using a palladium acetate catalyst in combination with the Xantphos ligand. researchgate.net Silyl protection of the hydroxyl groups on the sugar moiety has been found to be more effective than acetyl protection for these reactions. researchgate.net

A postsynthetic strategy for introducing 2,6-diaminopurine into oligonucleotides utilizes 2-fluoro-6-amino-adenosine. The electron-withdrawing fluoro group at the C2 position facilitates nucleophilic aromatic substitution with ammonia or primary amines, obviating the need for protecting groups on the 6-amino group. nih.gov

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| 2,6-Dichloropurine | Aliphatic amines | N2,6-Alkyl derivatives of 2,6-diaminopurine | Stepwise, selective substitution at C6 then C2. | researchgate.netresearchgate.net |

| 2-Amino-6-chloropurine | Aqueous ammonia | 2,6-Diaminopurine | Reaction can be challenging. | researchgate.net |

| 2-Amino-6-methylthiopurine | Amines | 2-Amino-6-alkylaminopurines | Successful alternative to direct amination of 2-amino-6-chloropurine. | researchgate.net |

| 6-Halo-purine nucleosides | Aryl amines, Pd(OAc)₂, Xantphos | N⁶-Aryl-2'-deoxyadenosine analogues | Efficient palladium-catalyzed C-N bond formation. | researchgate.netacs.org |

| 2-Fluoro-6-amino-adenosine | NH₃ or R-NH₂ | 2,6-Diaminopurine nucleotides | Postsynthetic modification of oligonucleotides without protecting groups. | nih.gov |

Halogenation and Other Functional Group Interconversions

Halogenation of the purine core provides key intermediates for further functionalization, such as cross-coupling and amination reactions. For instance, 2-amino-6-chloropurine can be synthesized from guanine (B1146940). One method involves the acylation of guanine to 2,9-diacetylguanine, followed by chlorination with phosphorus oxychloride and subsequent hydrolysis to remove the acetyl group, affording the product in yields of approximately 55-75%. google.com A more direct and industrially viable process involves the chlorination of xanthine (B1682287) with phosphorus oxychloride in the presence of a weak nucleophilic organic base like 1,8-diazabicycloundec-7-ene (DBU). researchgate.net

The C8 position of the purine ring can also be halogenated. 9-Substituted 2-amino-6-chloropurines can be efficiently halogenated at the C8 position via lithiation. researchgate.net This method has even been used to introduce a fluorine atom at the C8 position, albeit in modest yield. researchgate.net Bromination at the C8 position of 3-substituted purine derivatives has been achieved using bromine in acetic acid. rsc.org N-bromosuccinimide (NBS) in DMF has also been employed for the C8 bromination of certain purine-2,6-dione (B11924001) derivatives. rsc.org

Furthermore, diazotization reactions offer a route to introduce halogens. The diazotization of 2,6-diaminopurine nucleosides in the presence of 70% HF-pyridine and tert-butyl nitrite (B80452) yields the corresponding 2-fluoro analogues. nih.gov

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| Guanine | 1. Acetic anhydride (B1165640) 2. POCl₃ 3. Hydrolysis | 2-Amino-6-chloropurine | Multi-step process with moderate to good yields. | google.com |

| Xanthine | POCl₃, DBU | 2,6-Dichloropurine | Facile and industrially viable direct chlorination. | researchgate.net |

| 9-Substituted 2-amino-6-chloropurines | 1. LDA 2. Electrophilic halogen source | 8-Halo-9-substituted-2-amino-6-chloropurines | Functionalization via C8-lithiation. | researchgate.net |

| 3-Substituted purine derivative | Br₂, Acetic acid | 8-Bromo-3-substituted purine derivative | Direct bromination at C8. | rsc.org |

| 2,6-Diaminopurine nucleosides | 70% HF-pyridine, t-BuONO | 2-Fluoro-6-aminopurine nucleosides | Introduction of fluorine via diazotization. | nih.gov |

Condensation Reactions

The Traube synthesis is a classic and versatile method for constructing the purine ring system, which involves the condensation of a pyrimidine-4,5-diamine with a one-carbon source. thieme-connect.de For the synthesis of this compound, pyrimidine-4,5,6-triamine (B90907) can be condensed with formamide under reflux conditions. thieme-connect.de Similarly, the condensation of 2,5,6-triaminopyrimidin-4-ol with formic acid under reflux leads to the formation of guanine. thieme-connect.de

A variety of one-carbon cyclizing reagents can be employed in the Traube synthesis, including formic acid, orthoesters, and formamide. thieme-connect.de The use of higher carboxylic acids or their anhydrides can lead to the formation of 8-alkylpurines. thieme-connect.de For instance, reacting a pyrimidine-4,5-diamine with pentanoic anhydride results in an 8-butylpurine derivative. thieme-connect.de

The synthesis of 2,6-diamino-8-(hydroxymethyl)purine can be achieved by heating pyrimidine-2,4,5,6-tetraamine with glycolic acid, followed by a base-catalyzed ring closure of the intermediate. thieme-connect.de

| Pyrimidine Precursor | One-Carbon Source | Product | Key Features | Reference(s) |

| Pyrimidine-4,5,6-triamine | Formamide | This compound | Classic Traube synthesis for diaminopurine. | thieme-connect.de |

| 2,5,6-Triaminopyrimidin-4-ol | Formic acid | Guanine | Traube synthesis of guanine. | thieme-connect.de |

| Pyrimidine-4,5-diamine | Pentanoic anhydride | 8-Butylpurine derivative | Formation of 8-alkylpurines. | thieme-connect.de |

| Pyrimidine-2,4,5,6-tetraamine | Glycolic acid | 2,6-Diamino-8-(hydroxymethyl)purine | Synthesis of an 8-functionalized diaminopurine. | thieme-connect.de |

Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds at various positions on the purine ring. These reactions typically involve the coupling of a halopurine with a boronic acid derivative. researchgate.netacs.org

The Suzuki-Miyaura reaction has been successfully applied to 2-, 6-, and 8-halopurines to introduce aryl and alkenyl substituents. researchgate.net For instance, 9-benzyl-6-chloropurine can be coupled with phenylboronic acid to yield 6-phenyl-9-benzylpurine. researchgate.net The reaction conditions can be tuned based on the electronic nature of the boronic acid, with anhydrous conditions being preferable for electron-rich boronic acids and aqueous conditions for electron-poor ones. researchgate.net

Regioselectivity is a key consideration in the coupling of dihalopurines. In the case of 9-benzyl-2,6-dichloropurine, the reaction with one equivalent of phenylboronic acid occurs preferentially at the C6 position. researchgate.net A general reactivity order for palladium-catalyzed amidation of dihalopurine nucleosides has been established as 2-I > 2-Br > 6-Cl >> 2-Cl, allowing for selective functionalization. ub.edu Recently, a three-component reaction has been developed that takes Suzuki coupling partners (an aryl halide and an arylboronic acid) and inserts a nitrogen atom between them to form an amine product, effectively merging the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. acs.orgsnnu.edu.cn

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. This technology has been successfully applied to the synthesis of this compound and its analogs.

A notable application is the rapid and efficient two-step synthesis of 2,6-diaminopurine derivatives starting from 2,6-dichloropurine. nih.gov The first step involves a microwave-assisted nucleophilic substitution at the C6 position, followed by a second substitution at the C2 position, also under microwave irradiation. nih.gov For example, the reaction of 2,6-dichloropurine with substituted phenylhydrazines, followed by reaction with phenoxyethylamine at high temperature for 90 minutes under microwave conditions, yields the desired 2,6-diaminopurine derivatives. nih.gov

Microwave irradiation has also proven effective for the synthesis of N⁶-substituted purine derivatives from 6-chloropurine and various amines in water, offering an environmentally friendly protocol. researchgate.net Furthermore, the synthesis of various N-heterocycles, including purines, has been significantly improved by microwave assistance, with reactions that would typically take hours under conventional heating being completed in minutes. researchgate.net

| Starting Material(s) | Reagent(s) | Conditions | Product | Key Advantages | Reference(s) |

| 2,6-Dichloropurine | 1. Substituted phenylhydrazines 2. Phenoxyethylamine | Microwave irradiation, high temperature | 2,6-Diaminopurine derivatives | Rapid, efficient, two-step protocol. | nih.gov |

| 6-Chloropurine | Various amines | Microwave irradiation, water | N⁶-Substituted purine derivatives | "Green" chemistry, fast reaction times. | researchgate.net |

| 2,6-Dichloropurine | Aliphatic amines | Microwave irradiation | N²,N⁶-Alkyl derivatives of 2,6-diaminopurine | Improved procedure for stepwise substitution. | researchgate.net |

Stereoselective Synthesis of Nucleoside Derivatives

The stereoselective synthesis of nucleoside derivatives of this compound is of significant interest, as the stereochemistry of the sugar moiety is crucial for biological activity. A key challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') of the sugar.

One approach involves the direct coupling of a protected sugar with the purine base. For example, the Vorbrüggen glycosylation of 2,6-diaminopurine with a protected sugar can afford the corresponding nucleoside. mdpi.com However, this can sometimes lead to a mixture of anomers.

A prebiotic synthesis model has shown that the direct coupling of cyclic carbohydrate phosphates with free purine bases, including 2,6-diaminopurine, can lead to the stereoselective formation of the β-anomer of the corresponding nucleotides. nih.gov For purines, this reaction is also regioselective, yielding the N-9 substituted nucleotide as the major product. nih.gov

In the synthesis of specific nucleoside analogs like 2-fluoro-arabinofuranosyl-2,6-diaminopurine, the process can start from the acylation of 2,6-diaminopurine, followed by condensation with a protected arabinose sugar halide. google.com Subsequent deprotection and diazotization/fluorination steps yield the target compound. google.com The synthesis of 2,6-diaminopurine nucleosides has also been accomplished from adenine nucleosides. madridge.org Microbial synthesis using whole-cell biocatalysts offers an alternative route for the production of 2,6-diaminopurine nucleosides, including the arabinoside (DAPA) and the 2',3'-dideoxyriboside (ddDAPR), through transglycosylation reactions. conicet.gov.ar

| Starting Material(s) | Key Step/Reagent(s) | Product | Stereochemical Outcome | Reference(s) |

| 2,6-Diaminopurine, Protected sugar | Vorbrüggen glycosylation | 2,6-Diaminopurine nucleoside | Can produce anomeric mixtures. | mdpi.com |

| 2,6-Diaminopurine, Cyclic carbohydrate phosphate (B84403) | Direct coupling | β-2,6-Diaminopurine nucleotide | Stereoselective formation of the β-anomer. | nih.gov |

| 2,6-Diaminopurine, Protected arabinose sugar halide | Condensation | 9-β-D-Arabinofuranosyl-2,6-diaminopurine precursor | Stereoselective synthesis of arabinofuranosyl nucleosides. | google.com |

| Adenine nucleosides | Enzymatic/Chemical conversion | 2,6-Diaminopurine nucleosides | Conversion of existing nucleosides. | madridge.org |

| Purine base, Sugar donor | Whole-cell biocatalyst (transglycosylation) | 2,6-Diaminopurine nucleosides (e.g., DAPA, ddDAPR) | Enzymatic synthesis. | conicet.gov.ar |

Isotopic Labeling Strategies (e.g., ¹⁵N-labeled purines)

The synthesis of isotopically labeled purines, such as this compound, can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or chemoenzymatic) synthesis. These methods provide access to purines with varying degrees of isotopic enrichment, from specifically labeled single sites to uniformly labeled molecules.

Chemical Synthesis Approaches

Chemical synthesis offers precise control over the placement of isotopic labels. Researchers have developed multi-step routes to produce ¹⁵N-labeled adenine and its derivatives from relatively inexpensive isotopic sources.

One prominent strategy begins with a pyrimidine precursor, such as 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The first ¹⁵N label is incorporated through a nitrosation/reduction reaction. nih.gov This is followed by a ring closure to form the imidazole part of the purine ring system. nih.gov The resulting intermediate, a hypoxanthine (B114508) analog, can be converted into 6-chloropurine, a versatile precursor for various purine derivatives. nih.govroyalsocietypublishing.org The final amino group at the C6 position can be introduced using an isotopically labeled amine, such as [¹⁵N]NH₃, to yield the desired ¹⁵N-labeled adenine nucleoside. nih.gov A significant development was the first reported chemical synthesis of fully ¹⁵N-labeled adenine ([¹⁵N₅]-adenine) in four steps using sources like ¹⁵N-NH₄Cl and ¹⁵N-NaNO₂. acs.org

Another effective method involves the cyclization of [¹⁵N]-formamide in the presence of phosphorus oxychloride to produce [¹⁵N₅]-adenine. royalsocietypublishing.org This approach has been optimized to create not only fully labeled adenine but also [¹⁵N₄]-6-chloropurine, a key intermediate for synthesizing a wide range of C6-substituted purine analogs. royalsocietypublishing.orgroyalsocietypublishing.org This intermediate readily reacts with various amines to generate the corresponding N⁶-substituted adenine derivatives, which are important in cytokinin research. royalsocietypublishing.org

These chemical methods are advantageous for producing specifically labeled compounds that are essential for distinguishing signals in NMR studies or for use as internal standards in mass spectrometry. nih.govresearchgate.netacs.org

Table 1: Chemical Synthesis Methods for ¹⁵N-Labeled Purines

| Starting Material | Key Reagents/Intermediates | Labeled Product(s) | Key Findings & Citations |

|---|---|---|---|

| 4-amino-6-hydroxy-2-mercaptopyrimidine | 1N HCl, Na¹⁵NO₂, Raney nickel, [¹⁵N]NH₄Cl | [7,NH₂-¹⁵N₂]-Adenosine | Multi-step synthesis starting from an inexpensive pyrimidine precursor. nih.gov |

| [¹⁵N]-Formamide | POCl₃, Dowex 50 W | [¹⁵N₅]-Adenine | Optimized cyclization method providing fully labeled adenine. royalsocietypublishing.orgroyalsocietypublishing.org |

| [¹⁵N₅]-Adenine | NaNO₂, POCl₃, PCl₅ | [¹⁵N₄]-6-Chloropurine | Synthesis of a key intermediate for C6-substituted purine analogs. royalsocietypublishing.orgroyalsocietypublishing.org |

| 6-Chloropurine | [¹⁵N]-Amine | N⁶-substituted [¹⁵N]-adenine derivatives | Versatile method for creating labeled cytokinin analogs. royalsocietypublishing.org |

| Commercially available 6-chloropurine | N/A | 2'-deoxy-[amino-¹⁵N]adenosine | An effective two-step route to the labeled deoxynucleoside. iaea.org |

Enzymatic and Chemoenzymatic Strategies

Enzymatic methods provide an efficient and environmentally friendly alternative to chemical synthesis. A powerful approach involves pathway engineering, where a series of biosynthetic enzymes are used in a single-pot reaction to produce labeled nucleotides from simple, isotopically enriched precursors. nih.govnih.govresearchgate.net

In one such system, up to 28 different enzymes from the pentose (B10789219) phosphate and de novo purine synthesis pathways are utilized. nih.gov This total enzymatic synthesis can produce ¹³C- and/or ¹⁵N-enriched ATP and GTP with isolated yields as high as 66%. nih.govresearchgate.net The labeled precursors required are basic molecules like [¹⁵N]-NH₄⁺, ¹³C-glucose, and ¹³C-serine, making the process flexible and robust. nih.govnih.gov

Chemoenzymatic methods combine chemical synthesis steps with enzymatic reactions. A common strategy is the use of purine nucleoside phosphorylase (PNP) for transglycosylation. nih.govacs.org In this process, a chemically synthesized labeled purine base, like [¹⁵N₄]-6-chloropurine, is enzymatically attached to a ribose or deoxyribose sugar moiety. nih.govresearchgate.net This method is highly efficient for producing labeled nucleosides. acs.org

Table 2: Enzymatic and Chemoenzymatic Synthesis of ¹⁵N-Labeled Purines

| Method | Key Enzymes | Labeled Precursors | Labeled Product(s) | Key Findings & Citations |

|---|---|---|---|---|

| Pathway Engineering | 28 biosynthetic enzymes | ¹⁵N-NH₄⁺, ¹³C-Glucose, Serine, CO₂ | ¹³C, ¹⁵N-enriched ATP and GTP | Single-pot reaction with high yields (up to 66%); robust and flexible. nih.govnih.govresearchgate.net |

| Chemoenzymatic Synthesis | Purine Nucleoside Phosphorylase (PNP) | Chemically synthesized labeled purine base (e.g., [¹⁵N₄]-6-chloropurine) | Labeled purine nucleosides/deoxynucleosides | Combines chemical synthesis of the base with enzymatic glycosylation. nih.govresearchgate.netacs.org |

These isotopic labeling strategies are fundamental to modern biological and chemical research, enabling detailed structural and functional studies of nucleic acids and their interactions with other molecules. The ability to produce specifically or uniformly labeled this compound and its analogs continues to drive new discoveries in molecular biology and medicine.

Chemical Reactivity and Mechanistic Investigations of 1h Purine 1,6 Diamine and Its Analogs

Nucleophilic Reactivity Profiles

The purine (B94841) scaffold, including that of 1H-Purine-1,6-diamine, is susceptible to nucleophilic attack, a characteristic that is fundamental to its chemical modification and biological function. The reactivity of the purine ring is significantly influenced by the substitution pattern and the deprotonation state of the imidazole (B134444) ring. wur.nl In neutral purines, the general reactivity sequence for nucleophilic attack is C8 > C6 > C2, whereas in anionic purines, the sequence shifts to C6 > C8 > C2. wur.nl

A common strategy for the synthesis of 2,6-diamino-substituted purines involves the sequential nucleophilic substitution of 2,6-dichloropurine (B15474). arkat-usa.org The first substitution occurs selectively at the more electrophilic C6 position. arkat-usa.org For instance, the reaction of 2,6-dichloropurine with various amines proceeds preferentially at C6, allowing for the introduction of a diverse range of substituents. The subsequent substitution at the C2 position typically requires more forcing conditions, such as acid catalysis. arkat-usa.org

Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the synthesis of purines, often starting from 4-nitroimidazole (B12731) derivatives. yu.edu.jo This approach allows for the introduction of functional groups that can be subsequently transformed to construct the pyrimidine (B1678525) ring of the purine system. yu.edu.jo

The synthesis of N-substituted derivatives of this compound can be achieved through reactions like alkylation with ethylating agents such as ethyl bromide or ethyl iodide. ontosight.ai A variety of chemical modifications, including amination via nucleophilic substitution, have been extensively reviewed. rsc.orgrsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Purine Analogs

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2,6-Dichloropurine | Cyclohexylamine | 2-Chloro-N6-cyclohexyl-9H-purin-6-amine | Pentanol, 70 °C | 76 | arkat-usa.org |

| 2,6-Dichloropurine | Propanolamine | 3-((2-Chloro-9H-purin-6-yl)amino)propan-1-ol | DIPEA, n-BuOH, 70 °C, 4 h | 64 | arkat-usa.org |

| 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine | 4-Morpholinoaniline | N2-(4-Morpholinophenyl)-N6-(3-hydroxypropyl)-9H-purine-2,6-diamine | TMSCl, n-BuOH, 120 °C, 14 h | 84 | arkat-usa.org |

| 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine | Aniline | N2-Phenyl-N6-(3-hydroxypropyl)-9H-purine-2,6-diamine | TMSCl, n-BuOH, 120 °C, 14 h | 77 | arkat-usa.org |

Electrophilic Reactivity Profiles

While the purine ring is generally electron-rich and thus more prone to electrophilic attack on its nitrogen atoms, electrophilic substitution at carbon atoms can also occur, particularly with activated purine derivatives. For instance, functionalized purine congeners have been derivatized to contain electrophilic groups such as isothiocyanate, bromoacetyl, pyridyl disulfide, maleimide, and N-hydroxysuccinimide esters. nih.gov These electrophilic derivatives are designed to react with nucleophilic residues on biopolymers, acting as irreversible inhibitors of targets like the A1 adenosine (B11128) receptor. nih.gov

An example of direct electrophilic substitution on a purine analog is the fluorination of caffeine. Using triethylamine (B128534) trihydrofluoride as an electrolyte in acetonitrile (B52724) under an alternating current, 8-fluorocaffeine can be synthesized in a 40% yield. researchgate.net

Table 2: Electrophilic Groups Incorporated into Purine Derivatives for Covalent Modification

| Electrophilic Group | Reactive Towards | Reference |

| Isothiocyanate | Amines, Thiols | nih.gov |

| Bromoacetyl | Amines, Thiols | nih.gov |

| Pyridyl disulfide | Thiols | nih.gov |

| Maleimide | Thiols | nih.gov |

| N-hydroxysuccinimide ester | Amines | nih.gov |

| Aldehyde/Ketone | Amines (Schiff base formation) | nih.gov |

Influence of Substituents on Reactivity

Substituents on the purine ring exert a profound influence on its chemical reactivity. In nucleophilic substitution reactions of di-substituted purines, the nature of the leaving group is critical. For halogenated purines, the leaving group ability follows the order C6 > C2, which dictates the regioselectivity of the reaction. arkat-usa.orgresearchgate.net

The electronic properties of substituents also play a significant role. The substitution pattern can influence the site of nucleophilic attack and determine which of the two rings (pyrimidine or imidazole) will be opened under certain conditions. wur.nl For instance, in the alkylation of purin-2-amines, the nature of the substituent at the 6-position affects the ratio of N9 to N7 alkylated products. researchgate.net

Furthermore, substituents can impact the stability of the N-glycosylic bond. For example, the N-glycosylic bond of purin-2,6-diamine 2'-deoxyribonucleoside is known to be rather labile. However, the introduction of a bromine atom at the 7-position of the analogous pyrazolo[3,4-d]pyrimidine nucleoside significantly stabilizes this bond. nih.gov

Tautomeric Equilibria and Proton Transfer Mechanisms

This compound and its analogs can exist in several tautomeric forms due to the migration of protons between nitrogen atoms. The relative stability of these tautomers is crucial as it influences their hydrogen-bonding patterns and, consequently, their biological function and potential for mutagenesis. researchgate.net For the parent purine molecule, the order of tautomer stability is generally 9-H > 7-H > 3-H > 1-H. researchgate.net

The tautomeric equilibrium is sensitive to the environment, including the solvent and the presence of substituents. researchgate.net Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and quantification of individual tautomers. researchgate.net For example, at 213 K in DMF-d7, 6-methoxypurine (B85510) exists as a mixture of the N9-H (82%) and N7-H (18%) tautomers. researchgate.net In contrast, for N,N-dimethyl-N'-(7(9)-H-purin-6-yl)-formamidine, the N7-H tautomer is the major form (71%) under the same conditions. researchgate.net

The acid dissociation constant (pKa) is a key parameter that governs proton transfer. The pKa values of nucleobases can be significantly altered by modifications. acs.org Theoretical calculations using density functional theory (B3LYP) combined with an implicit-explicit solvation model have been employed to determine the pKa values of various modified nucleobases. acs.orgacs.org These calculations are essential for understanding the protonation states of these molecules in biological systems. longdom.orgresearchgate.net

Table 3: Tautomeric Ratios of 6-Substituted Purines at 213 K in DMF-d7

| Compound | N9-H Tautomer (%) | N7-H Tautomer (%) | Reference |

| 6-Methoxypurine | 82 | 18 | researchgate.net |

| N,N-dimethyl-N'-(7(9)-H-purin-6-yl)-formamidine | 29 | 71 | researchgate.net |

Photochemical Reactions and Photodegradation Pathways

The interaction of this compound and its analogs with ultraviolet (UV) radiation is of great interest, particularly in the context of the origins of life and the photostability of genetic material. This compound has been shown to be significantly more photostable than adenine (B156593). rsc.org Upon UV excitation, the majority of the excited state population of this compound and its 2'-deoxyriboside decays rapidly back to the ground state through non-radiative pathways involving conical intersections. rsc.orgnsf.gov

This inherent photostability is crucial, as it would have allowed the molecule to persist under the intense UV radiation of the early Earth. nsf.gov The fluorescence quantum yield for this compound is 0.037, while for its 2'-deoxyriboside, it is 0.008, indicating that non-radiative decay is the dominant deactivation pathway. rsc.org The photodegradation of this compound is minimal, with only a 2% decrease in absorbance after a significant UV dose. rsc.org

Interestingly, this compound can also participate in photochemical reactions that have constructive outcomes. It has been shown to repair cyclobutane (B1203170) pyrimidine dimers (CPDs), a common form of DNA damage caused by UV radiation, with high efficiency under prebiotic conditions. nsf.gov Furthermore, base-pairing between this compound and uracil (B121893) can alter the photostability of uracil, potentially triggering its photodimerization. researchgate.net The photochemistry of related purine analogs, such as 2-thiooxazole, has also been investigated to understand their potential role as prebiotic precursors to RNA nucleotides. ucl.ac.uk Thiopyronin has been shown to sensitize the photoautoxidation of 2,6-diaminopurine (B158960). annualreviews.org

Table 4: Photophysical Properties of this compound (26DAP) and its 2'-Deoxyriboside (26DAP-d)

| Compound | Fluorescence Quantum Yield (Φf) | Photodegradation (%) | Reference |

| 26DAP | 0.037 | 2 | rsc.org |

| 26DAP-d | 0.008 | 8 | rsc.org |

Advanced Spectroscopic and Analytical Characterization of 1h Purine 1,6 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of purine (B94841) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of these compounds in solution. nih.govmdpi.com Different NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, offer complementary insights into the constitution of 1H-Purine-1,6-diamine and its analogues.

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. For this compound derivatives, ¹H NMR spectra reveal characteristic signals for the purine ring protons (H-2 and H-8) and the protons of the exocyclic amino groups. The chemical shifts of these protons are highly sensitive to the electronic effects of substituents on the purine core. mdpi.com

The purine protons, H-2 and H-8, typically resonate in the aromatic region of the spectrum, generally between 8.0 and 9.5 ppm. chemicalbook.comnih.gov The exact chemical shift is influenced by the solvent and the substitution pattern on the purine ring. nih.govmsu.edu Protons on the exocyclic amino groups often appear as broad signals due to quadrupole effects from the adjacent nitrogen atoms and chemical exchange with the solvent. msu.edu Their chemical shifts can vary over a wide range and are dependent on factors such as solvent, temperature, and concentration. msu.edu

Interactive Table: Characteristic ¹H NMR Chemical Shifts (δ) for Protons in Purine Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Notes |

| H-2 | 8.0 - 9.0 | Influenced by substitution at C-6. |

| H-8 | 8.5 - 9.5 | Sensitive to substitution at N-7 or N-9. chemicalbook.com |

| NH₂ (Amine) | Variable (e.g., 4.0 - 8.0) | Often broad; position is solvent and temperature dependent. msu.edu |

| NH (Ring) | 12.0 - 14.0 | Signal for the imidazole (B134444) proton; may not be observed due to exchange. chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound derivatives. nih.gov Due to the wide chemical shift range of ¹³C NMR (typically 0-220 ppm), signals for individual carbon atoms are well-resolved, allowing for unambiguous assignment. youtube.comyoutube.com The chemical shifts of the purine carbons are indicative of their hybridization state and electronic environment. chemguide.co.uklibretexts.org

The carbons of the purine ring system resonate at distinct positions. The C-4 and C-6 carbons, being attached to nitrogen atoms, typically appear in the 150-160 ppm range. The C-2 and C-8 carbons are also found in the downfield region, generally between 140 and 155 ppm, while the C-5 carbon signal is usually observed at a more upfield position, around 120-130 ppm. researchgate.net These assignments are confirmed using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their attached protons. thieme-connect.de

Interactive Table: Typical ¹³C NMR Chemical Shifts (δ) for the Purine Core

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

| C-2 | 150 - 155 | Shift is affected by substituents on adjacent nitrogens. |

| C-4 | 155 - 160 | Highly influenced by the nature of the C-6 substituent. |

| C-5 | 115 - 130 | Generally the most upfield of the purine ring carbons. researchgate.net |

| C-6 | 155 - 165 | Directly bonded to an exocyclic diamine group. |

| C-8 | 138 - 145 | Sensitive to N-7 and N-9 substitution. |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms within the purine structure. wikipedia.org Despite the challenges of low natural abundance (0.37%) and a low gyromagnetic ratio, ¹⁵N NMR provides unique insights into the electronic structure, protonation states, and tautomeric equilibria of nitrogen heterocycles. wikipedia.orghuji.ac.il

The chemical shifts of the nitrogen atoms in the purine ring are spread over a wide range. wikipedia.org Pyridine-like nitrogens (e.g., N-1, N-3, N-7) are typically more deshielded and resonate further downfield compared to pyrrole-like nitrogens (e.g., N-9). u-szeged.hu The exocyclic amino nitrogens also have characteristic chemical shifts. The precise values are sensitive to solvent, pH, and substitution, making ¹⁵N NMR an excellent tool for studying these effects. iaea.orglookchem.comresearchgate.net

Interactive Table: Representative ¹⁵N NMR Chemical Shifts (δ) for Purine Derivatives (Referenced to liquid NH₃)

| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Type |

| N-1 | 220 - 240 | Pyridine-like |

| N-3 | 230 - 250 | Pyridine-like |

| N-7 | 235 - 255 | Pyridine-like u-szeged.hu |

| N-9 | 140 - 170 | Pyrrole-like u-szeged.hu |

| NH₂ (Amino) | 60 - 90 | Amine |

Note: Chemical shifts can vary significantly based on experimental conditions and referencing standards. huji.ac.il

A key application of NMR spectroscopy in the study of purine derivatives is the investigation of tautomerism. Purines can exist in different tautomeric forms, most commonly involving the protonation of the imidazole ring at either the N-7 or N-9 position. iaea.orgresearchgate.net NMR techniques, particularly ¹³C and ¹⁵N NMR, are highly effective at distinguishing between these tautomers. researchgate.netacs.org The chemical shifts of the ring carbons and nitrogens are distinct for the N7-H and N9-H isomers. lookchem.comresearchgate.net Low-temperature NMR experiments can "freeze out" the equilibrium between tautomers, allowing for the observation of separate signals for each species and the determination of their relative populations. mdpi.comresearchgate.net

Furthermore, NMR is employed for conformational analysis, particularly for derivatives with flexible substituents. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which helps in determining the preferred three-dimensional structure of the molecule in solution. mdpi.com By combining experimental NMR data with computational calculations, a detailed picture of the conformational landscape can be developed. nih.govchemrxiv.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the analysis of purine compounds for molecular weight determination and structural elucidation. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound derivatives. Unlike low-resolution MS, HRMS provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental formula of the compound. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound derivatives by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation pathways provide valuable insights into the compound's structure.

For instance, in the analysis of 2,6-diamino-substituted purine derivatives, specific fragmentation patterns have been observed. The MS/MS spectrum of N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine (m/z 309 [M+H]⁺) shows a characteristic product ion at m/z 227. nih.gov Similarly, N6-Cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine (m/z 323 [M+H]⁺) fragments to a product ion at m/z 241. nih.gov These fragmentation patterns are instrumental in confirming the substitution at the N2 and N6 positions of the purine core.

The fragmentation of the purine ring itself can also provide diagnostic information. Common fragmentation pathways for protonated α-amino acids, which share some structural similarities with substituted purines, involve losses of small neutral molecules such as NH₃, H₂O, and CO. nih.gov For example, the fragmentation of protonated glutamine often starts with the loss of NH₃. nih.gov Similar losses can be anticipated for this compound derivatives, depending on the nature and location of the substituents.

Systematic MS/MS analysis allows for the identification of diagnostic product ions that can serve as fingerprints for specific classes of this compound derivatives. mdpi.com High-resolution mass spectrometry (HRMS) further aids in the unambiguous identification of fragment ions by providing accurate mass measurements. nih.govnih.gov

Table 1: Illustrative MS/MS Fragmentation Data for Selected this compound Derivatives

| Compound Name | Precursor Ion (m/z) | Key Fragment Ion (m/z) |

| N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine | 309 [M+H]⁺ | 227 |

| N6-Cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine | 323 [M+H]⁺ | 241 |

Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the analysis of complex mixtures containing this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of purine metabolites in various biological matrices. nih.govnih.govnih.govmdpi.com LC-MS combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of polar and thermally labile compounds like many purine derivatives, which are not amenable to gas chromatography. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers rapid and comprehensive quantification of multiple purine metabolites in a single run. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of purine derivatives, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net Derivatizing agents such as ethyl chloroformate are used to convert the non-volatile purines into species suitable for GC analysis. researchgate.net GC-MS provides excellent chromatographic resolution and is a powerful tool for the separation and identification of isomeric compounds.

Both LC-MS and GC-MS are crucial in various stages of research and development involving this compound derivatives, from monitoring reaction progress to analyzing metabolites in biological systems. nih.govresearchgate.netnifc.gov.vn

Chromatographic Separations

Chromatographic techniques are fundamental for the purification, separation, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of this compound and its analogs. researchgate.netnih.gov Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation of purine bases like guanine (B1146940), adenine (B156593), hypoxanthine (B114508), and xanthine (B1682287) can be effectively achieved using this method. researchgate.net

HPLC methods are developed and validated to ensure accuracy, precision, and linearity for the quantification of purines. researchgate.net The use of a UV detector is common, with detection wavelengths typically set around 254 nm for purine compounds. researchgate.net For complex samples, such as those from biological matrices, sample pretreatment, including hydrolysis to release purine bases from their nucleoside or nucleotide forms, may be necessary. researchgate.netnih.gov The recovery of purines from such matrices is a critical parameter that needs to be optimized to ensure accurate quantification. nih.gov

Table 2: Example of HPLC Method Parameters for Purine Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound derivatives. nih.govnih.govresearchgate.netarkat-usa.org By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, the disappearance of reactants and the appearance of products can be visually tracked over time. libretexts.org

The choice of the mobile phase (eluent) is critical for achieving good separation. A variety of solvent systems can be employed, and the polarity of the eluent is adjusted to optimize the separation of the compounds of interest. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and aids in its identification. nih.govresearchgate.net While primarily a qualitative technique, TLC can provide semi-quantitative information about the purity of a sample. nih.gov The presence of multiple spots for a synthesized compound may indicate the presence of impurities or unreacted starting materials. libretexts.org

Table 3: Representative TLC Systems for this compound Derivatives

| Compound Type | Mobile Phase System (v/v) | Typical Rf Values |

| 2,6-diamino-substituted purine derivative | Toluene: i-PrOH = 6:1 | 0.44 researchgate.net |

| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | CH₂Cl₂:MeOH = 94:6 | 0.55 nih.gov |

| N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine | EtOAc | 0.42 nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups in this compound and its derivatives. scielo.brresearchgate.netresearchgate.net The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds within the molecule. youtube.commasterorganicchemistry.com

Key functional groups in this compound and its derivatives that can be identified by IR spectroscopy include:

N-H Stretching: Amines (both primary and secondary) exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines (R-NH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching, while secondary amines (R₂N-H) show a single band. pressbooks.pub

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine ring system typically appear in the region of 1500-1680 cm⁻¹.

C-N Stretching: These vibrations are generally found in the 1000-1350 cm⁻¹ region.

Aromatic C-H Stretching: If the derivatives contain aromatic substituents, C-H stretching vibrations are observed above 3000 cm⁻¹. masterorganicchemistry.com

Aliphatic C-H Stretching: For derivatives with alkyl substituents, C-H stretching vibrations are observed just below 3000 cm⁻¹. pressbooks.pub

The IR spectrum provides a molecular fingerprint that is unique to a particular compound, making it a valuable technique for structural confirmation and for identifying the presence of specific functional groups. nih.gov

Table 4: General IR Absorption Regions for Functional Groups in this compound Derivatives

| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | > 3000 | Stretching |

| C-H (Aliphatic) | < 3000 | Stretching |

| C=N, C=C (Ring) | 1500 - 1680 | Stretching |

| C-N | 1000 - 1350 | Stretching |

Thermal Analysis

Thermal analysis techniques are employed to study the effect of heat on a material's physical and chemical properties. These methods are vital for determining the stability, decomposition pathways, and phase transitions of this compound derivatives.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. abo.fi Together, TG-DTA provides a comprehensive profile of a compound's thermal stability and decomposition.

For instance, the thermal behavior of a salt hydrate (B1144303) formed between 2,6-diaminopurine (B158960) (Hdap) and 2,2'-thiodiacetic acid, specifically [(Hdap⁺)₂(tda²⁻)·2H₂O], has been investigated. preprints.org The analysis reveals a multi-step decomposition process. The initial mass loss corresponds to the release of water molecules, followed by the decomposition of the organic components at higher temperatures. Differential Scanning Calorimetry (DSC), a technique closely related to DTA, for a different salt of 9heade (a related purine) shows an endothermic peak at 189.8 °C, indicating a phase transition such as melting, which is immediately followed by decomposition events at higher temperatures. preprints.org Pure 2,6-diaminopurine is known to be highly thermally stable, with a melting point reported to be above 300 °C. sigmaaldrich.com

Table 1: Thermal Analysis Data for a 2,6-Diaminopurine Derivative

| Compound | Technique | Observed Event | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|---|---|

| [(H9Heade+)(Htda–)] (related purine salt) | TGA | Initial Decomposition (H₂O, CO₂ evolution) | 180-250 | 7.34 |

| Second Decomposition Step | 250-465 | 51.12 | ||

| Third Decomposition Step | 465-650 | 40.19 | ||

| [(H9Heade+)(Htda–)] (related purine salt) | DSC | Endothermic Peak (Melting) | 189.8 | N/A |

X-Ray Powder Diffractometry for Crystalline Structure Analysis

X-Ray Powder Diffractometry (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure, lattice parameters, and crystallite size. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint."

In the study of this compound derivatives, XRPD is essential for confirming the bulk phase purity of synthesized materials and for structural elucidation when single crystals are not available. preprints.orgrsc.org For example, while single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in multicomponent crystals like the salt of 2,6-diaminopurine with 2,2'-thiodiacetic acid, XRPD is used to confirm that the bulk synthesized material corresponds to the same crystalline form. preprints.org Furthermore, diffraction studies on DNA containing 2,6-diaminopurine have revealed that its incorporation can induce conformational shifts, highlighting the technique's utility in analyzing the broader structural impact of these derivatives. nih.gov

UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis a powerful tool for quantitative analysis. unchainedlabs.com

Studies on 2,6-diaminopurine (26DAP) and its 2'-deoxyriboside (26DAP-d) using femtosecond transient absorption spectroscopy have elucidated their electronic relaxation pathways. nih.govrsc.org Upon excitation with UV radiation around 287 nm, the lowest energy 1ππ* electronic state is populated. nih.govrsc.org The molecule then relaxes back to the ground state through a combination of radiative (fluorescence) and non-radiative pathways. nih.govrsc.org This detailed understanding of its photophysics is crucial, as it supports the compound's significant photostability. nih.gov The distinct absorption spectrum, with a maximum differing from that of natural DNA bases, allows for its selective study and quantification. unchainedlabs.com

Table 2: Spectroscopic Properties of 2,6-Diaminopurine Derivatives

| Compound | Excitation Wavelength (nm) | Electronic Transition | Fluorescence Quantum Yield (Φ_F) |

|---|---|---|---|

| 2,6-Diaminopurine (26DAP) | 287 | S₀ → ¹ππ | 0.037 |

| 2,6-Diaminopurine-2'-deoxyriboside (26DAP-d) | 287 | S₀ → ¹ππ | 0.008 |

Circular Dichroism (CD) and Fluorescence Measurements for Nucleic Acid Interactions

The incorporation of this compound derivatives into oligonucleotides is a key application, and their interaction with nucleic acids can be probed effectively using CD and fluorescence spectroscopy.

Fluorescence Measurements are used to study the local environment and dynamics of molecules. While natural DNA bases are essentially non-fluorescent, analogues like 2-aminopurine (B61359) (a closely related isomer of DAP) are highly fluorescent and serve as valuable probes. cambridge.orgresearchgate.net The fluorescence of these probes is extremely sensitive to their environment; it is strongly quenched when stacked within a DNA duplex and increases significantly upon local melting, conformational changes, or binding to proteins. researchgate.netbirmingham.ac.uk

Derivatives of 2,6-diaminopurine have been specifically designed as fluorescent probes. For example, a 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) was developed to recognize 8-oxo-dG, a product of oxidative DNA damage. nih.gov The fluorescence of this probe is quenched upon binding, allowing for the sensitive detection of the lesion within DNA sequences like the human telomere. nih.gov The intrinsic, albeit modest, fluorescence of 2,6-diaminopurine itself has also been characterized, with a determined quantum yield of 0.037. nih.govrsc.org These fluorescence properties are fundamental to the design of probes for studying DNA structure, dynamics, and damage.

Computational Chemistry and Molecular Modeling of 1h Purine 1,6 Diamine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are founded on the principles of quantum physics to model molecular systems. These methods provide a detailed description of the electronic behavior of 1H-Purine-1,6-diamine, which is essential for understanding its intrinsic properties and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying purine (B94841) systems. DFT calculations are instrumental in analyzing the distribution of electrons, molecular orbitals, and electrostatic potential, which are key to the molecule's behavior.

One of the critical applications of DFT for this compound is the analysis of tautomeric stability. Purines can exist in several tautomeric forms due to proton migration between nitrogen atoms. The relative stability of these tautomers can significantly influence the molecule's recognition by biological receptors. DFT calculations can predict the Gibbs free energies of different tautomers in various environments, such as in the gas phase or in different solvents, by using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net For aminopurines, studies have shown that the N9H tautomer is often the most stable in the gas phase, but solvation can alter these preferences. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding charge transfer interactions within the molecule. researchgate.net

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| N7-H | 4.0 | 0.2 | 5.8 |

| N9-H | 0.0 | 0.0 | 3.5 |

| N3-H | 8.5 | 6.0 | 7.2 |

| N1-H | 9.0 | 5.5 | 8.1 |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties and reactivity. nih.gov

These methods are used to obtain precise geometries, dipole moments, and polarizabilities of this compound. Furthermore, ab initio calculations are effective in determining local reactivity descriptors. researchgate.net Fukui functions, for example, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the purine ring system. This information is invaluable for understanding its metabolic pathways and potential chemical modifications. researchgate.net

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| N1 | 0.12 | 0.08 |

| C2 | 0.05 | 0.15 |

| N3 | 0.18 | 0.11 |

| C6 | 0.09 | 0.22 |

| N7 | 0.25 | 0.14 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. By solving Newton's equations of motion for a system, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as water molecules or a protein binding pocket. nih.govnih.gov

MD simulations are used to assess the flexibility of the molecule by calculating the Root Mean Square Fluctuation (RMSF) of its atoms. The stability of a particular conformation or a ligand-protein complex can be evaluated by monitoring the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov Furthermore, MD simulations provide detailed information on intermolecular interactions, such as the number and lifetime of hydrogen bonds formed between this compound and surrounding water molecules or amino acid residues. nih.gov Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around the solute. nih.gov

| Parameter/Analysis | Typical Value/Description |

|---|---|

| Force Field | CHARMM, AMBER |

| Simulation Time | 100 - 1000 nanoseconds |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Key Analyses | RMSD, RMSF, Hydrogen Bonds, Solvent Accessible Surface Area (SASA) |

| Average H-Bonds (Ligand-Water) | 4-6 |

Hybrid QM/MM Approaches for Simulating Interactions in Biological Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in complex biological systems, such as an enzyme-catalyzed reaction involving this compound. nih.gov These methods combine the accuracy of QM with the efficiency of MM. nih.govcecam.org

In a QM/MM simulation, the system is partitioned into two regions. The chemically active region, for instance, this compound and the key amino acid residues in an enzyme's active site, is treated with a high-level QM method. nih.govnih.gov This allows for an accurate description of electronic effects like polarization, charge transfer, and the formation or breaking of covalent bonds. The remainder of the system, including the rest of the protein and the solvent, is treated using a classical MM force field. nih.gov This dual approach makes it computationally feasible to model reactions and interactions within a realistic biological environment, providing insights that are inaccessible to either QM or MM alone. nih.gov

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.gov This method is crucial in structure-based drug design to identify potential binding modes and estimate the binding affinity of this compound to a biological target. researchgate.netnih.gov

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations. A scoring function is then used to rank the different poses based on calculated parameters like intermolecular interactions, desolvation energy, and conformational strain. The results provide a prediction of the binding free energy and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.govugm.ac.id These studies can effectively screen large libraries of compounds and prioritize candidates for further experimental testing. nih.govresearchgate.net

| Parameter | Predicted Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki, µM) | 0.58 |

| Hydrogen Bonds | N1-H with Glu120, N6-H with Asp175 |

| Hydrophobic Interactions | Purine ring with Leu68, Val76 |

Structure-Activity Relationship (SAR) Derivation through In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, this involves computationally generating a library of derivatives with modifications at various positions of the purine scaffold and predicting their activity.

A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In QSAR, mathematical models are built to relate variations in physicochemical properties (descriptors) of the molecules to their biological activity. nih.gov These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters calculated using computational methods. The resulting model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds. Another approach involves generating 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), which use 3D fields to represent the steric and electrostatic properties of the aligned molecules. mdpi.com

| Substitution at Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C2 | Small, polar group | Increase | Forms additional H-bond with receptor |

| N9 | Bulky, non-polar group | Decrease | Steric clash in binding pocket |

| C8 | Electron-withdrawing group | Increase | Enhances pi-stacking interaction |

Biochemical Roles and Molecular Mechanisms of 1h Purine 1,6 Diamine and Its Analogs

Involvement in Purine (B94841) Metabolism Pathways

1H-Purine-1,6-diamine, more commonly known as 2,6-diaminopurine (B158960) (DAP), is an analog of the purine base adenine (B156593). nih.gov Its structural similarity to adenine allows it to participate in and influence the central pathways of purine metabolism, namely the de novo synthesis and salvage pathways. These pathways are critical for the production of purine nucleotides, the essential building blocks of DNA and RNA, and for cellular energy and signaling.

De Novo Purine Biosynthesis Contributions

While cells typically synthesize the canonical purines adenine and guanine (B1146940) through the de novo pathway, research has shown that analogs like 2,6-diaminopurine can also be processed. The biosynthesis of 2-aminoadenine (an alternative name for DAP) involves a two-step enzymatic process. wikipedia.org The enzyme MazZ catalyzes the conversion of dGTP to dGMP, which is then acted upon by PurZ, an enzyme homologous to PurA, to produce 2-aminodeoxyadenylosuccinate (dSMP). wikipedia.org This intermediate is subsequently processed by host enzymes to yield the triphosphate form, dZTP (the deoxyribonucleoside triphosphate of DAP). wikipedia.org

Furthermore, the triphosphate form of 2,6-diaminopurine can be produced biotechnologically directly from the DAP base precursor, highlighting its potential for enzymatic incorporation into nucleic acids. oup.com

Purine Salvage Pathway Dynamics

The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleic acids, saving cellular energy. 2,6-diaminopurine is a substrate for enzymes within this pathway. Studies have shown that DAP can be activated through a reaction dependent on phosphoribosyl-pyrophosphate (PRPP), a key substrate in the salvage pathway. nih.gov

The enzyme adenine phosphoribosyltransferase (APRT), which salvages adenine by converting it to adenosine (B11128) monophosphate (AMP), can also act on DAP. wikipedia.org This is evidenced by the observation that cancer cells can develop resistance to the cytotoxic effects of DAP by losing their APRT function. wikipedia.org In microorganisms like Salmonella typhimurium, a pathway for DAP utilization has been identified where it is first converted to its ribonucleoside by purine nucleoside phosphorylase. mendeley.com This is followed by deamination to guanosine (B1672433) by adenosine deaminase, allowing it to enter the established purine salvage pathways. mendeley.com

| Enzyme | Role in DAP Salvage | Reference |

| Adenine Phosphoribosyltransferase (APRT) | Activates DAP, a mechanism that can be lost in DAP-resistant cancer cells. | wikipedia.org |

| Purine Nucleoside Phosphorylase | Converts DAP to its ribonucleoside, an initial step in its utilization pathway in some bacteria. | mendeley.com |

| Adenosine Deaminase | Deaminates the DAP ribonucleoside to guanosine, channeling it into the standard purine salvage pathway. | mendeley.com |

Regulation of Purine Nucleotide Biosynthesis

As a purine analog, 2,6-diaminopurine can influence the regulation of purine nucleotide biosynthesis. It is recognized as a chemical inhibitor of purine metabolism. nih.gov When cells are exposed to DAP, there is a significant accumulation of its ribonucleoside triphosphate form. nih.gov This accumulation coincides with a marked decrease in the cellular levels of ATP, indicating that the presence of DAP disrupts the normal balance of purine nucleotide pools. nih.gov This disruption can, in turn, affect the feedback regulation mechanisms that control the de novo synthesis pathway. youtube.comlibretexts.org

Role of Purinosomes in Metabolic Flux Efficiency

Purinosomes are dynamic, multi-enzyme complexes that form under conditions of high purine demand to enhance the efficiency of the de novo purine synthesis pathway. psu.edunih.gov These structures bring the sequential enzymes of the pathway into close proximity, facilitating substrate channeling and increasing metabolic flux. researchgate.net While the direct interaction of this compound with purinosomes is not extensively characterized, it is classified as a purine analog that can act as a chemical inhibitor of the pathway. nih.gov As such, it has the potential to modulate the activity and formation of purinosomes, although the precise mechanisms of this interaction require further investigation. The formation of these complexes is a regulated process, influenced by cellular purine levels and other signaling pathways. nih.gov

Modulation of Purine Levels by Gut Microbiota

The gut microbiota plays a significant role in the host's purine homeostasis. nih.govnih.gov Gut bacteria can metabolize purines from dietary sources and those secreted into the intestine. researchgate.net This microbial activity can influence the systemic levels of purine metabolites in the host. nih.gov While there is extensive research on the general role of gut microbiota in purine metabolism and its impact on conditions like hyperuricemia, specific studies detailing the metabolism or modulation of this compound by gut bacteria are not currently available. frontiersin.orgresearchgate.net The complex interplay between the host and its microbiome in purine metabolism suggests that the introduction of purine analogs could potentially be influenced by microbial activities, but this remains an area for future research.

Interactions with Nucleic Acids and Genetic Information

One of the most well-studied aspects of this compound is its interaction with and incorporation into nucleic acids. As an analog of adenine, DAP has the unique property of forming three hydrogen bonds with thymine (B56734) in DNA and uracil (B121893) in RNA, in contrast to the two hydrogen bonds formed in a standard adenine-thymine pair. oup.comnih.govacs.org